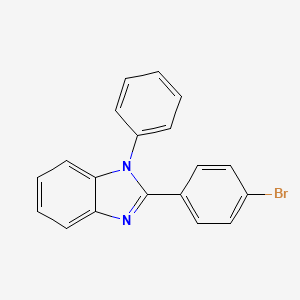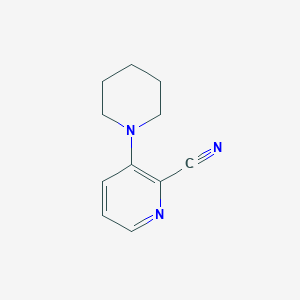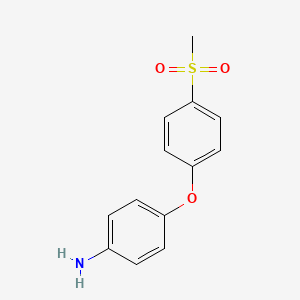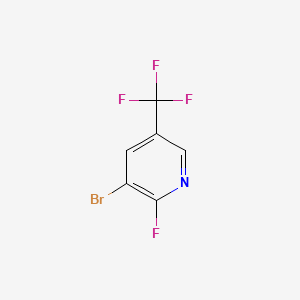
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole
Übersicht
Beschreibung
The molecule 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system. The presence of a bromophenyl group in the molecule suggests potential for interactions that could be exploited in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One such method involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles in moderate to good yields . This method showcases the versatility of isocyanides in constructing the benzimidazole core, which is a crucial step in the synthesis of compounds like 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 2-(4-Bromophenyl)-1H-benzimidazole, has been studied using vibrational spectroscopy and computational methods. The optimized molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering activities of these compounds can be calculated using Hartree-Fock and density functional methods . These studies provide detailed insights into the molecular conformations and the nature of bonding within the molecule.
Chemical Reactions Analysis
Benzimidazole derivatives participate in various chemical reactions due to their reactive sites. The bromophenyl moiety, in particular, can undergo further functionalization through cross-coupling reactions, which are facilitated by the presence of the bromine atom. The reactivity of the benzimidazole core itself can lead to the formation of diverse compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's melting point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and π-stacking, play a significant role in the crystal packing and solid-state properties of these compounds . The vibrational spectra provide additional information on the physical properties by revealing the characteristic frequencies associated with different functional groups in the molecule .
Wissenschaftliche Forschungsanwendungen
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been studied for its antimicrobial and anticancer activities .
- Method : The compound was synthesized and its structure confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and its anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .
- Results : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were active against the breast cancer cell line .
-
Synthesis of Pyrazinoisoquinoline Derivatives
- Field : Organic Chemistry
- Application : 4-Bromophenethylamine, a compound with a similar bromophenyl structure, was used in the synthesis of pyrazinoisoquinoline derivatives .
- Method : The exact method of synthesis is not provided in the source, but it likely involves standard organic chemistry techniques .
- Results : The results of the synthesis are not provided in the source .
-
Bromophenols
- Field : Environmental Science
- Application : Bromophenols, which have a similar bromophenyl structure, are derived from brominated flame retardants (BFRs) in human environments and are present in human blood and breast milk .
- Method : The presence of bromophenols in human blood and breast milk was detected through chemical analysis .
- Results : Bromophenols (as well as PBDEs) were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone .
-
Synthesis of Quinazoline Derivatives
- Field : Organic Chemistry
- Application : 4-Bromophenethyl alcohol, a compound with a similar bromophenyl structure, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Method : The exact method of synthesis is not provided in the source, but it likely involves standard organic chemistry techniques .
- Results : The results of the synthesis are not provided in the source .
-
Bromophenols
- Field : Environmental Science
- Application : Bromophenols, which have a similar bromophenyl structure, are derived from brominated flame retardants (BFRs) in human environments and are present in human blood and breast milk .
- Method : The presence of bromophenols in human blood and breast milk was detected through chemical analysis .
- Results : Bromophenols (as well as PBDEs) were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone .
-
Synthesis of Quinazoline Derivatives
- Field : Organic Chemistry
- Application : 4-Bromophenethyl alcohol, a compound with a similar bromophenyl structure, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Method : The exact method of synthesis is not provided in the source, but it likely involves standard organic chemistry techniques .
- Results : The results of the synthesis are not provided in the source .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRLALXPCIOIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630568 | |
| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole | |
CAS RN |
2620-76-0 | |
| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1289947.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)


![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)







